

A Comparative Guide to the Mass Spectrometry of 5-Bromo-2-methoxybenzaldehyde

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Compound of Interest

Compound Name: 5-Bromo-2-methoxybenzaldehyde

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For researchers, scientists, and professionals in drug development, precise analytical data is paramount for the accurate identification and characterization of chemical compounds. This guide provides a detailed comparison of the mass spectrometry data for **5-Bromo-2-methoxybenzaldehyde** against structurally similar alternatives, supported by experimental protocols and data visualizations to facilitate clear interpretation.

Performance Comparison of Substituted Benzaldehydes

The mass spectrum of **5-Bromo-2-methoxybenzaldehyde** is characterized by the distinct isotopic pattern of bromine, which significantly aids in its identification. A comparison with other substituted benzaldehydes highlights the influence of different functional groups on the fragmentation pattern.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Key Mass-to-Charge Ratios (m/z) and Notes
5-Bromo-2-methoxybenzaldehyde	C ₈ H ₇ BrO ₂	215.04	214/216: Molecular ion peaks ([M] ⁺ , [M+2] ⁺), characteristic isotopic pattern for one bromine atom. 63: A common fragment in aromatic compounds. [1]
2-Methoxybenzaldehyde	C ₈ H ₈ O ₂	136.15	136: Molecular ion peak ([M] ⁺). 135: Loss of a hydrogen atom ([M-H] ⁺). 107: Loss of the formyl group ([M-CHO] ⁺). 77: Phenyl cation ([C ₆ H ₅] ⁺). [2] [3]
5-Bromo-2-hydroxybenzaldehyde	C ₇ H ₅ BrO ₂	201.02	200/202: Molecular ion peaks ([M] ⁺ , [M+2] ⁺). 172/174: Loss of CO. 121/123: Loss of CHO. [4]
2-Bromo-5-methoxybenzaldehyde	C ₈ H ₇ BrO ₂	215.04	214/216: Molecular ion peaks ([M] ⁺ , [M+2] ⁺). Fragmentation pattern will differ from the 5-bromo isomer due to the different positions of the substituents. [5]
Benzaldehyde	C ₇ H ₆ O	106.12	106: Molecular ion peak ([M] ⁺). 105: Loss of a hydrogen atom ([M-H] ⁺). 77: Phenyl

cation ($[C_6H_5]^+$),
often the base peak.

[6]

Experimental Protocols

The following is a typical experimental protocol for acquiring mass spectrometry data for **5-Bromo-2-methoxybenzaldehyde** and similar compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

- Dissolve approximately 1 mg of the analyte in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
- Vortex the solution to ensure it is fully dissolved.
- If necessary, dilute the sample further to a concentration of about 10-100 µg/mL in the same solvent.

2. GC-MS System and Conditions:

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- GC Column: A non-polar capillary column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[7]
- Injection Volume: 1 µL.
- Inlet Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.

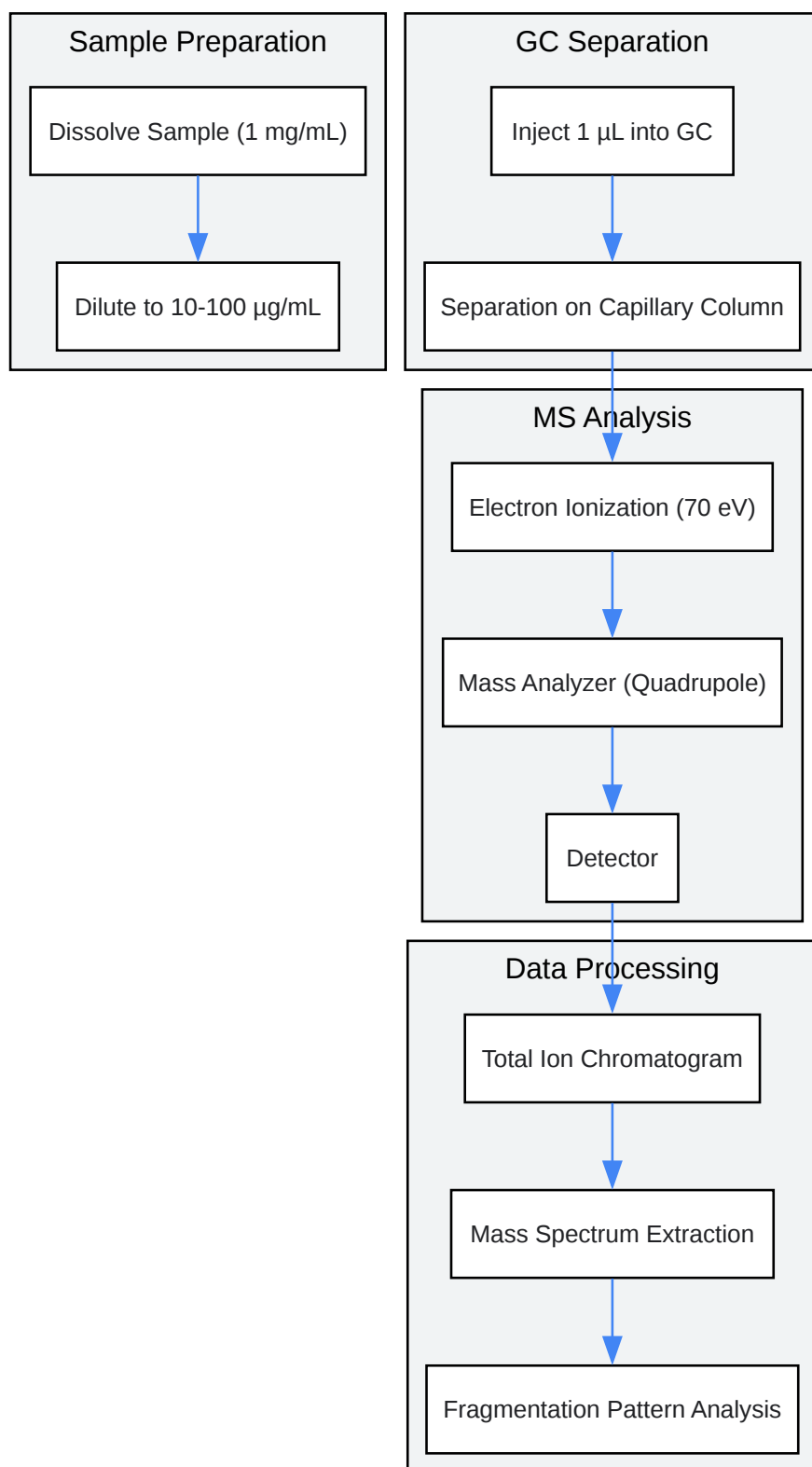
- Ramp: Increase to 280 °C at a rate of 10 °C/min.
- Final hold: Hold at 280 °C for 5 minutes.
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.[\[7\]](#)
 - Source Temperature: 230 °C.[\[7\]](#)
 - Quadrupole Temperature: 150 °C.[\[7\]](#)
 - Mass Range: Scan from m/z 40 to 450.[\[7\]](#)

3. Data Acquisition and Analysis:

- Acquire the data using the instrument's software.
- Identify the peak corresponding to the target compound in the total ion chromatogram (TIC).
- Extract the mass spectrum for the identified peak.
- Analyze the fragmentation pattern and compare it with library data or predicted fragmentation pathways.

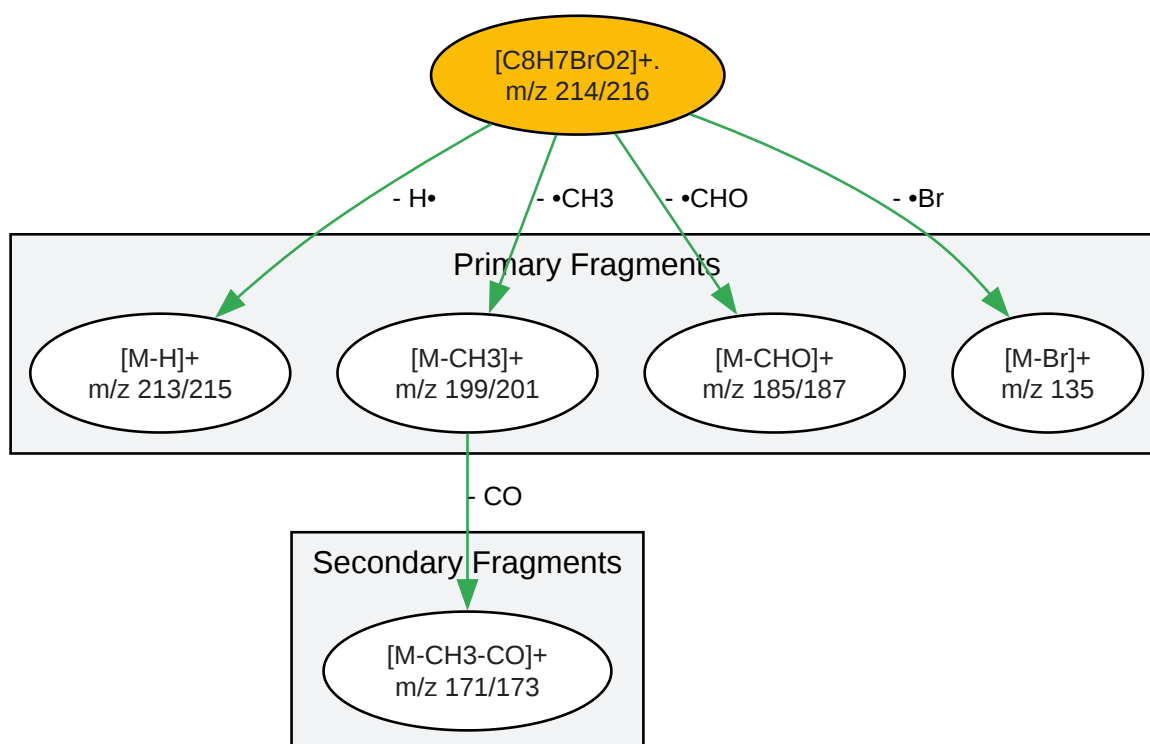
Visualizing Mass Spectrometry Workflows

The following diagrams illustrate key processes in mass spectrometry analysis.



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Experimental Workflow for GC-MS Analysis



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Predicted Fragmentation of **5-Bromo-2-methoxybenzaldehyde**

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